CYP3A4 Inhibition Potency of 6-(Benzyloxy)-2-chloroquinoline vs. Unsubstituted 2-Chloroquinoline
6-(Benzyloxy)-2-chloroquinoline exhibits significantly lower inhibition of CYP3A4 compared to the unsubstituted 2-chloroquinoline parent scaffold. In a recombinant human CYP3A4 supersome assay using a fluorescent substrate, the target compound showed an IC50 of 4,700 nM [1]. In contrast, the unsubstituted 2-chloroquinoline was tested in a similar human liver microsome-based CYP3A4 inhibition assay and demonstrated an IC50 of 18,000 nM [2]. This represents an approximately 3.8-fold difference in inhibitory potency, a critical distinction for researchers evaluating the off-target potential of quinoline-containing drug candidates.
| Evidence Dimension | CYP3A4 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4,700 nM |
| Comparator Or Baseline | Unsubstituted 2-Chloroquinoline; IC50 = 18,000 nM |
| Quantified Difference | ~3.8-fold weaker inhibition (Target compound is less potent) |
| Conditions | Target: Recombinant human CYP3A4 in supersomes, fluorescence method with 7-benzyloxyquinoline substrate. Comparator: Human liver microsomes, fluorescence method with 7-benzyloxyquinoline substrate. |
Why This Matters
This quantitative difference demonstrates that the 6-benzyloxy substitution significantly modulates the CYP inhibition profile, making the compound a cleaner scaffold for medicinal chemistry when CYP3A4 interaction is a concern.
- [1] BindingDB. BDBM50531003 / CHEMBL4463477. IC50: 4.70E+3 nM for inhibition of recombinant human CYP3A4. View Source
- [2] BindingDB. BDBM50056389 / CHEMBL3326584. IC50: 1.80E+4 nM for inhibition of CYP3A4 in human liver microsomes. View Source
